2-Bromo-5-fluoro-6-carboxyphenylboronic acid

Description

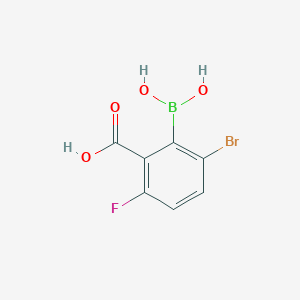

2-Bromo-5-fluoro-6-carboxyphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with bromo (Br), fluoro (F), and carboxylic acid (COOH) groups at positions 2, 5, and 6, respectively. The carboxylic acid group enhances aqueous solubility and introduces pH-dependent reactivity, distinguishing it from analogs with non-ionizable substituents .

Properties

IUPAC Name |

2-borono-3-bromo-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrFO4/c9-3-1-2-4(10)5(7(11)12)6(3)8(13)14/h1-2,13-14H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKXENWZXHFTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1C(=O)O)F)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Aromatic Precursors

The initial step involves nitration of suitable aromatic compounds such as fluorobenzonitrile derivatives. For instance, nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid under controlled low temperatures to introduce a nitro group onto the aromatic ring, yielding nitrobenzonitrile derivatives.

- Temperature: $$-2\,^\circ C$$ to $$2\,^\circ C$$

- Nitrating agents: Saltpetre (potassium nitrate) in the presence of concentrated sulfuric acid

- Yield: Approximately 95-99% depending on the scale and specific conditions

Halogenation (Bromination and Fluorination)

Subsequent halogenation involves selective bromination at the desired position, often facilitated by catalysts such as iron or aluminum bromide, to introduce the bromine atom. Fluorination can be achieved via fluorinating agents like potassium fluoride or other electrophilic fluorinating reagents, enabling the formation of the fluorinated intermediates.

- Patents indicate successful bromination yields exceeding 96% when bromine is introduced into nitrated aromatic compounds under controlled conditions.

- Fluorination steps are optimized to prevent over-fluorination, maintaining regioselectivity at the 5-position.

Reduction of Nitro Groups to Amines

The nitro group introduced in the precursor is reduced to an amino group via catalytic hydrogenation or chemical reduction using agents such as iron powder and ammonium chloride, typically at elevated temperatures (85–100°C). This step is crucial for subsequent diazotization and substitution reactions.

- Reducing agents: Iron powder + ammonium chloride

- Temperature: 85–100°C

- Yield: Usually high, around 90-95%

Diazotization and Coupling to Form Boronic Acid Precursors

Diazotization

The amino group is converted into a diazonium salt by treatment with sodium nitrite in acidic conditions at low temperatures (~0-5°C). This intermediate is highly reactive and serves as a precursor for further substitution.

Coupling and Boronic Acid Formation

The diazonium salt reacts with boronic acid derivatives or boron reagents under basic conditions to form the target compound. This coupling often involves the use of boronic acids or boronate esters, which are subsequently hydrolyzed to yield the free boronic acid.

- Patent CN112110824A describes a process involving diazotization followed by coupling with boronic acid derivatives, yielding the target compound with high purity.

- The process emphasizes controlled temperature and stoichiometry to maximize yield and purity.

Alternative Synthetic Strategies

Direct Substitution Approaches

Some methods explore direct electrophilic substitution on fluorinated aromatic rings, followed by boronic acid derivatization. These approaches are less common due to regioselectivity challenges but can be optimized through catalyst selection and reaction conditions.

Scale-Up Considerations

Industrial methods focus on optimizing reaction conditions such as temperature, solvent choice, and reagent ratios to maximize yield and minimize by-products. For example, large-scale nitration and halogenation are performed in continuous flow reactors to improve safety and efficiency.

Data Summary and Comparative Table

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Aromatic nitration | Saltpetre + sulfuric acid | $$-2\,^\circ C$$ to $$2\,^\circ C$$ | 95-99% | Precise temperature control to prevent over-nitration |

| Bromination | Bromine + Fe/AlBr₃ | Room temperature to mild heating | >96% | Regioselective at desired position |

| Fluorination | KPF₆ or KF | Elevated temperature | Variable | Ensures regioselectivity at 5-position |

| Nitro reduction | Fe + NH₄Cl | 85–100°C | 90-95% | Catalytic hydrogenation alternatives possible |

| Diazotization | NaNO₂ + HCl | 0–5°C | High | Critical for subsequent coupling |

| Coupling with boronic acid | Boronic acid derivatives | Mild basic conditions | Variable | Final step forming the boronic acid |

Research Findings and Patents Summary

- Patents CN112110824A and CN102795993B provide detailed protocols for nitration, halogenation, and diazotization, emphasizing temperature control and reagent ratios to optimize yields.

- These methods highlight the importance of sequential functionalization steps, with yields often exceeding 95% at each stage.

- Scale-up strategies involve continuous flow reactors and optimized reagent addition to enhance safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-6-carboxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation and reduction reactions yield various oxidized or reduced derivatives of the original compound .

Scientific Research Applications

2-Bromo-5-fluoro-6-carboxyphenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-6-carboxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with an electrophilic aryl halide .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

5-Bromo-2-fluorophenylboronic Acid (CAS 112204-57-6)

- Key Differences : Lacks the carboxylic acid group at position 6.

- Implications: Reduced aqueous solubility due to the absence of COOH. Anhydride impurities noted in commercial samples may complicate purification .

2-Bromo-6-chloro-3-ethoxyphenylboronic Acid

- Key Differences : Substituted with ethoxy (OCH2CH3) and chloro (Cl) groups instead of COOH and F.

- Implications :

2-Fluoro-3-hydroxy-6-bromophenylboronic Acid (CAS 1309980-99-1)

Electronic and Steric Effects

| Compound | Substituents | Electron Effect | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Bromo-5-fluoro-6-carboxyphenylboronic acid | Br (2), F (5), COOH (6) | Strong electron-withdrawing | ~263.82 (estimated) |

| 5-Bromo-2-fluorophenylboronic acid | Br (5), F (2) | Moderate electron-withdrawing | 218.82 |

| (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid | Br (5), Cl (2), CF3 (4) | Extreme electron-withdrawing | 313.38 |

- Key Insights :

- The carboxylic acid in the target compound enhances stabilization of the boronate intermediate in Suzuki reactions, enabling milder reaction conditions compared to CF3 or Cl analogs .

- Steric hindrance at position 6 (COOH) may slow transmetalation steps relative to smaller substituents like F or OH .

Solubility and Stability

| Compound | Solubility (Water) | Stability Notes |

|---|---|---|

| This compound | High (due to COOH) | Prone to protodeboronation under acidic conditions |

| 2-Bromo-6-chloro-4-picoline | Low (lipophilic) | Stable in organic solvents |

| 2-Bromo-5-fluoro-6-hydroxyphenylboronic acid | Moderate (OH group) | Oxidative degradation risk |

- Key Insights :

- The target compound’s aqueous solubility is advantageous for biomedical applications but requires pH control during synthesis to avoid decomposition .

Biological Activity

2-Bromo-5-fluoro-6-carboxyphenylboronic acid (CAS No. 1309980-89-9) is a boronic acid derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBBrFO, with a molecular weight of 262.83 g/mol. Its structure features a bromine atom, a fluorine atom, and a carboxylic acid group attached to a phenyl ring, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form reversible complexes with diols and other Lewis bases due to its boronic acid functionality. This property allows it to interact with various biomolecules, influencing cellular pathways and potentially leading to therapeutic effects.

Key Mechanisms:

- Binding to Enzymes : The compound may inhibit specific enzymes by binding to their active sites, disrupting their normal function.

- Interference with Cellular Pathways : By interacting with proteins involved in critical cellular processes, it can modulate signal transduction pathways, affecting cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Synthesis and Characterization

Multiple methods have been developed for synthesizing this compound, emphasizing its versatility in organic synthesis. Characterization techniques such as NMR and mass spectrometry confirm the compound's structure and purity.

Comparative Studies

A comparative analysis with structurally similar compounds reveals variations in biological activity based on the position of substituents on the phenyl ring:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-fluorophenylboronic acid | Bromine and fluorine substitution on phenyl | Different substitution pattern affects reactivity |

| 3-Bromo-5-fluorophenylboronic acid | Bromine at the meta position | Different steric effects may influence binding |

| 4-Bromo-3-fluorophenylboronic acid | Fluorine at para position | Potentially different biological activity |

These findings underline how minor structural changes can significantly impact biological outcomes.

Q & A

Q. What intermediates form during nucleophilic aromatic substitution (SNAr) at the bromine site?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.